2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a chloro group, a methoxyphenyl thiazole moiety, and a nitro group, making it a versatile molecule for various chemical reactions and applications.
Biochemical Analysis
Biochemical Properties
2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as monooxygenases, which are involved in oxidative reactions. The interaction between this compound and these enzymes can lead to the modulation of metabolic pathways and the alteration of cellular processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in certain cancer cell lines by activating caspases and other apoptotic proteins. Additionally, this compound can affect the expression of genes involved in cell cycle regulation and stress responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, it can inhibit monooxygenases by binding to their heme groups, thereby preventing the oxidation of substrates. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it can degrade under extreme conditions such as high temperatures or exposure to light. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage lead to toxicity rather than enhanced therapeutic effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by monooxygenases and other oxidative enzymes. This compound can be metabolized to form reactive intermediates, which can further interact with cellular components. The metabolic flux and levels of metabolites can be affected by the presence of this compound, leading to alterations in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. This compound can accumulate in certain cellular compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects. The localization and accumulation of this compound can influence its activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can induce apoptosis by disrupting mitochondrial membrane potential and activating apoptotic pathways. The precise localization of this compound can determine its effectiveness in modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with 2-methoxybenzaldehyde under acidic conditions.
Nitration: The benzamide core is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Chlorination: The chloro group is introduced via electrophilic aromatic substitution using chlorine gas or a chlorinating agent like thionyl chloride.
Coupling Reaction: The final step involves coupling the thiazole derivative with the nitrated and chlorinated benzamide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for nitration and chlorination steps to ensure safety and efficiency. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-hydroxy-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide.
Reduction: Formation of 2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-aminobenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can participate in redox reactions, affecting cellular oxidative stress pathways. Additionally, the thiazole ring may interact with biological receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine: Shares the chloro and methoxyphenyl groups but differs in the core structure.
2-chloro-N-(3,4-dimethoxyphenyl)quinazolin-4-amine: Contains additional methoxy groups, affecting its chemical properties.
2-chloro-N-(3,4-methylenedioxyphenyl)-quinazolin-4-amine: Features a methylenedioxy group, influencing its reactivity and biological activity.
Uniqueness
2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide is unique due to its combination of a thiazole ring, nitro group, and methoxyphenyl moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O4S/c1-25-15-5-3-2-4-11(15)14-9-26-17(19-14)20-16(22)12-8-10(21(23)24)6-7-13(12)18/h2-9H,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCKUODNZKNGGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.